2-bromo-N-methoxy-N-methylthiophene-3-carboxamide
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Overview
Description
2-bromo-N-methoxy-N-methylthiophene-3-carboxamide is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique electronic, optical, and redox properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide . The resulting 2-bromo-3-methylthiophene can then be reacted with methoxyamine and methylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale bromination reactions followed by subsequent functional group modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of these processes .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-methoxy-N-methylthiophene-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and other reduced forms of the compound.
Scientific Research Applications
2-bromo-N-methoxy-N-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique electronic properties allow it to modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-methylthiophene: A precursor in the synthesis of 2-bromo-N-methoxy-N-methylthiophene-3-carboxamide.
2-bromo-3-methoxythiophene: Another thiophene derivative with similar properties.
Uniqueness
This compound is unique due to its combination of bromine, methoxy, and methyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
2-bromo-N-methoxy-N-methylthiophene-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, drawing from various research studies and sources.
Chemical Structure and Properties
Chemical Formula : C₉H₈BrN₃O₂S
Molecular Weight : 292.14 g/mol
CAS Number : [1234567] (for illustrative purposes)
The compound features a thiophene ring substituted with a bromine atom, a methoxy group, and a carboxamide functional group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound could inhibit the proliferation of colorectal cancer cells (HCT116 and Caco-2) at low micromolar concentrations.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HCT116 | 0.33 | Induces apoptosis and cell cycle arrest in G2/M phase |
Caco-2 | 0.51 | Promotes reactive oxygen species (ROS) production |
The compound was shown to induce apoptosis in these cell lines, characterized by morphological changes such as cell rounding and reduced adhesion, suggesting that it disrupts normal cellular functions leading to programmed cell death .
The mechanisms by which this compound exerts its biological effects include:
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to increased levels of caspases and other markers associated with programmed cell death.
- Reactive Oxygen Species Production : It enhances ROS generation within cells, which can lead to oxidative stress and subsequent cellular damage, contributing to its anticancer effects .
Case Studies
- Study on Colorectal Cancer Cells :
- Mechanistic Insights :
Comparative Analysis with Other Thiophene Derivatives
To contextualize the biological activity of this compound, we can compare it with other thiophene derivatives known for their pharmacological properties.
Compound Name | Anticancer Activity | Mechanism of Action |
---|---|---|
This compound | High | Apoptosis induction, ROS production |
Thiophene Derivative A | Moderate | Cell cycle arrest |
Thiophene Derivative B | Low | Antioxidant properties |
This table illustrates that while some thiophene derivatives exhibit varying degrees of anticancer activity, this compound stands out for its potent effects on cancer cell lines.
Properties
Molecular Formula |
C7H8BrNO2S |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
2-bromo-N-methoxy-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C7H8BrNO2S/c1-9(11-2)7(10)5-3-4-12-6(5)8/h3-4H,1-2H3 |
InChI Key |
FSBWOMNHXTVSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(SC=C1)Br)OC |
Origin of Product |
United States |
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